molecular formula C13H12N2O2S B5733607 N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide

Cat. No. B5733607
M. Wt: 260.31 g/mol
InChI Key: BOLXNUKGWDVNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide, also known as MITA, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. MITA is a thiazole derivative that has been synthesized and studied for its potential biological activity.

Mechanism of Action

The mechanism of action of N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This inhibition leads to a decrease in the activity of various downstream proteins and enzymes, ultimately leading to the observed biological effects.
Biochemical and Physiological Effects
N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In addition to its ability to inhibit protein kinase CK2, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide in lab experiments is its potential as a cancer therapy. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its use as a cancer therapy, potentially through the development of more potent derivatives. Additionally, N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide could be studied for its potential applications in other areas, such as inflammation and immune modulation.

Synthesis Methods

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide can be synthesized through a series of reactions starting from 2-aminobenzamide and 2-chloroacetyl chloride. The reaction involves the formation of a thiazole ring and the introduction of a methoxy group at the 6-position of the indene ring. The final product is obtained through purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide has been studied for its potential biological activity, particularly its ability to inhibit certain enzymes and proteins. It has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis. N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-7(16)14-13-15-12-10-4-3-9(17-2)5-8(10)6-11(12)18-13/h3-5H,6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLXNUKGWDVNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide

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